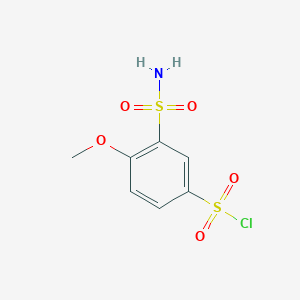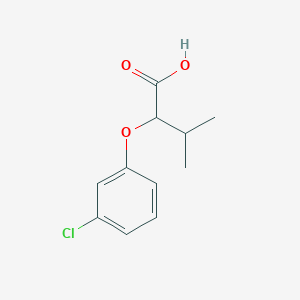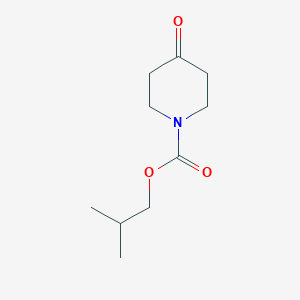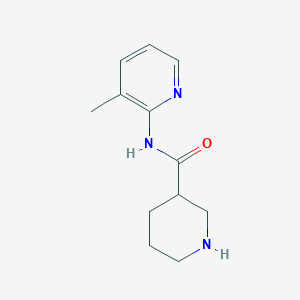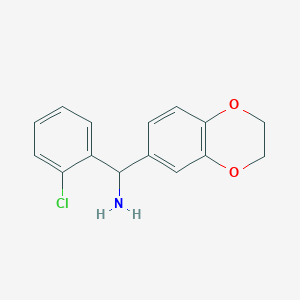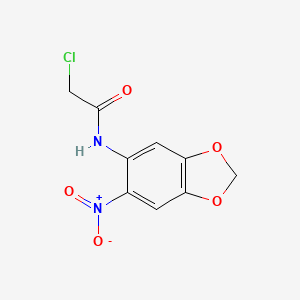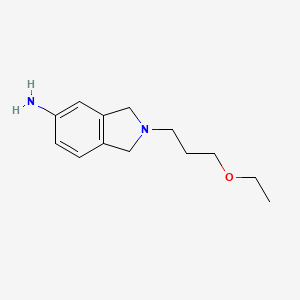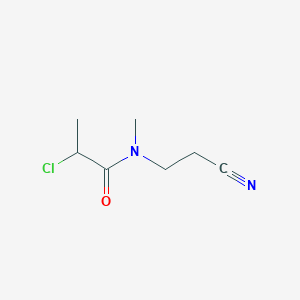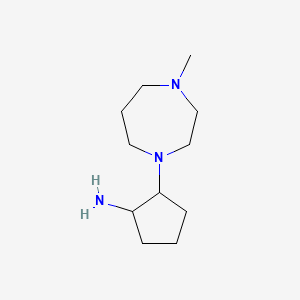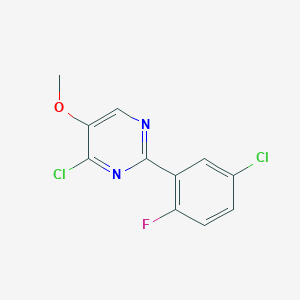
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine
Descripción general
Descripción
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine, or 4C2F5MP, is a heterocyclic compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. 4C2F5MP has a unique structure that is composed of two rings, one pyrimidine and one phenyl, which are connected by a chlorine atom. This compound has been found to possess a variety of biological activities, such as antimicrobial, anti-inflammatory, and antioxidant activities.
Aplicaciones Científicas De Investigación
Synthesis of Kinase Inhibitors
A study outlines a method for synthesizing novel compounds using a pyrimidine core, akin to 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine, as part of a program aimed at discovering kinase inhibitors. This research demonstrates the compound's utility in creating biologically active molecules, potentially useful in cancer treatment. The process involves regioselective substitution and preparation of amides, indicating the compound's versatility in chemical synthesis (Wada et al., 2012).
Tautomerism Studies
Another aspect of scientific research involving this compound relates to its tautomerism, where it exists in different forms depending on the arrangement of atoms. A study investigating the tautomerism of a closely related compound, 5-fluoro-4-hydroxy-2-methoxypyrimidine, provides insights into the conditions that stabilize its zwitterionic structure. This research is significant for understanding the chemical behavior and stability of similar compounds in various solvents, which is crucial for their application in chemical synthesis (Kheifets et al., 2006).
Antiviral Activity
Further research explores the antiviral potential of pyrimidine derivatives, where compounds similar to 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine are synthesized and tested for their efficacy against various viruses. This indicates the compound's potential as a precursor in developing antiviral medications, highlighting its importance in pharmaceutical research (Hocková et al., 2003).
Material Science Applications
In material science, the compound's derivatives are studied for their fluorescence quenching properties, which could be useful in developing optical materials and sensors. Research investigating the fluorescence quenching mechanism of boronic acid derivatives indicates the compound's relevance in studying and designing new materials with specific optical properties (Geethanjali et al., 2015).
Propiedades
IUPAC Name |
4-chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-9-5-15-11(16-10(9)13)7-4-6(12)2-3-8(7)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONUCHQEHIUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=C(C=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



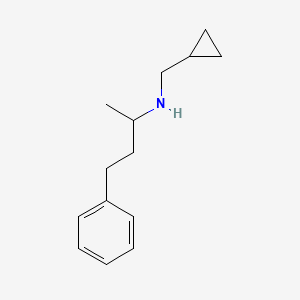
![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)
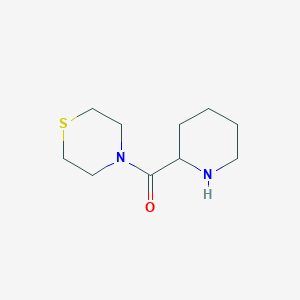
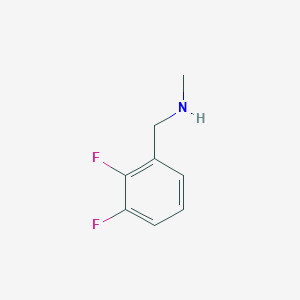
![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)
